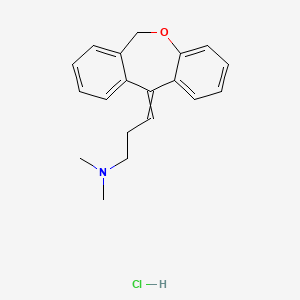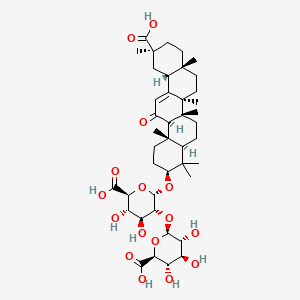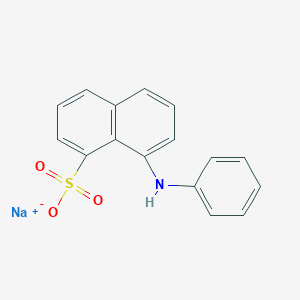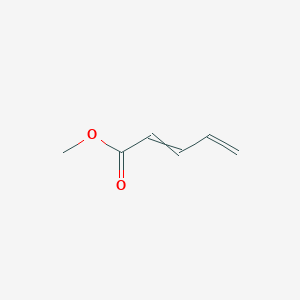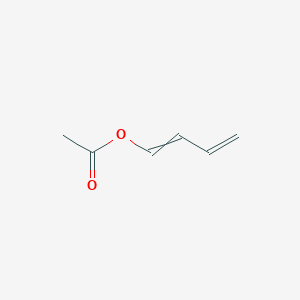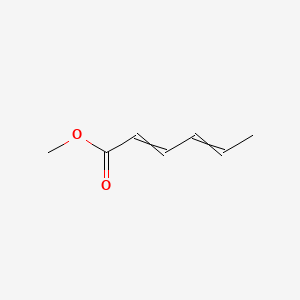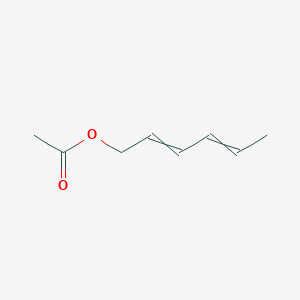
Antimonium crudum
Description
Antimonium crudum is a useful research compound. Its molecular formula is S3Sb2 and its molecular weight is 339.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Antimonium crudum suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antimonium crudum including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pediatric Skin Conditions
- Application : Antimonium crudum shows potential in treating pediatric skin conditions, including impetigo and bullous pemphigoid neonatorum. It may reduce the need for antibiotics and steroids in children if its effectiveness is confirmed through larger studies (Mahesh et al., 2020).
Inflammatory and Immune Modulation
- Application : In studies involving mice, Antimonium crudum, combined with thymulin, showed modulation of inflammatory and immune responses in Leishmania (L.) amazonensis infection. This suggests its potential use in immune-related diseases (Santana et al., 2012).
Physico-Chemical Effects
- Application : Antimonium crudum's effects on solvatochromic dyes indicate potential physico-chemical impacts, which might correlate with its biological effects, particularly in Leishmania amazonensis-infected macrophages (Bonamin et al., 2019).
Bulimia Treatment
- Application : There is an explanation of Antimonium crudum's use in treating eating disorders like bulimia, based on clinical experiences, suggesting its potential therapeutic role in such conditions (Sarembaud, 2018).
Gastroenteritis Management
- Application : A study hints at the usefulness of homeopathic medicines, including Antimonium crudum, in managing gastroenteritis, suggesting its role in gastrointestinal disorders (Nayak et al., 2011).
Oral Malodour Treatment
- Application : A homeopathic halitosis complex containing Antimonium crudum showed effectiveness in reducing volatile sulfur compounds in mouth air, indicating its possible use in treating oral malodour (Neumann, 1997).
Furunculosis Treatment
- Application : Antimonium crudum is among the homeopathic medicines found effective in the treatment of furunculosis, demonstrating its potential in skin-related infections (Nayak et al., 2010).
Plantar Warts Treatment
- Application : A study evaluating Antimonium crudum for plantar warts treatment found it no more effective than placebo, suggesting limited effectiveness in this application (Labrecque et al., 1992).
Antibacterial Activity
- Application : Antimonium crudum was tested for antibacterial activity against Staphylococcus epidermidis, indicating its potential role in bacterial infections (Pasalkar et al., 2019).
Leishmaniasis Treatment
- Application : Antimonium crudum showed effects in modulating the immune response in BALB/c mice infected with Leishmania infantum, suggesting its potential in treating leishmaniasis (Cajueiro et al., 2017).
properties
IUPAC Name |
antimony(3+);trisulfide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3S.2Sb/q3*-2;2*+3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWBARWTDVQPJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[Sb+3].[Sb+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sb2S3, S3Sb2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | Antimony trisulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Antimony_trisulfide | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black solid (naturally occurring form, stibnite) or orange-red solid; [Hawley] If the unstable red-orange modification occurs along with the black, crystalline form, the mixture can be carmine or brownish red; [HSDB] Black odorless chunks; [MSDSonline] | |
| Record name | Antimony trisulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3725 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble in water, Practically insoluble in water, In water, 0.002/100 at 20 °C (decomposes), Soluble in concentrated hydrochloric acid, For more Solubility (Complete) data for Antimony trisulfide (7 total), please visit the HSDB record page. | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 4-48 | |
| Record name | Antimony trisulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1604 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.562 g/cu cm at 25 °C | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 4-48 | |
| Record name | Antimony trisulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1604 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Antimony Trisulfide | |
Color/Form |
Gray, lustrous, crystalline masses or grayish-black powder; also exists in red modification, Gray-black orthogonal crystals, Black crystals; orange-red crystals, Red to black crystals, Has an unstable red-orange modification. If this occurs along with the black, crystalline form, the mixture can be carmine or brownish red. | |
CAS RN |
1345-04-6 | |
| Record name | ANTIMONY TRISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F79059A38U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Antimony trisulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1604 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
550 °C | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 4-48 | |
| Record name | Antimony trisulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1604 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



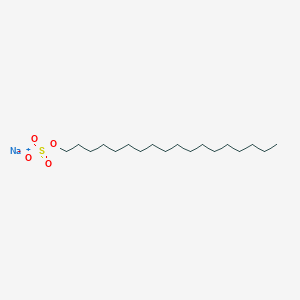

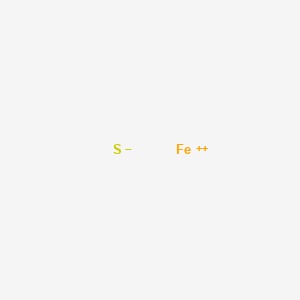


![Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-formate, (1R,2R,4R)-rel-](/img/structure/B7820730.png)
